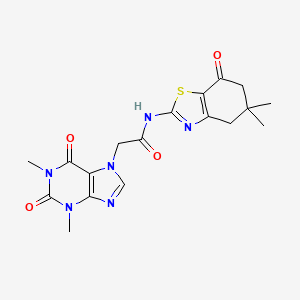

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

説明

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic molecule featuring a purine-dione core linked via an acetamide bridge to a benzothiazolone moiety. Key structural attributes include:

特性

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-18(2)5-9-13(10(25)6-18)29-16(20-9)21-11(26)7-24-8-19-14-12(24)15(27)23(4)17(28)22(14)3/h8H,5-7H2,1-4H3,(H,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDSNNEOZRLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the purine and benzothiazole intermediates, followed by their coupling through acylation or amidation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as triethylamine or pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

化学反応の分析

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine or benzothiazole derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

科学的研究の応用

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes or receptors. Its purine moiety suggests possible activity as an enzyme inhibitor or modulator.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. Purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The purine moiety may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole group may enhance the compound’s binding affinity or selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Compound Y031-6992

- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide.

- Key Differences :

N-(1-Phenylethyl) Analog ()

- Structure : Replaces the benzothiazolyl group with a phenylethyl moiety.

- Key Differences :

Functional Group Replacements

Thiazolo[3,2-a]pyrimidine Derivatives ()

- Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b).

- Comparison: Similarities: Both feature dioxo-heterocyclic cores and nitrile groups. Differences: Replacement of the purine-dione with a pyrimidine-dione reduces adenosine receptor affinity but enhances topoisomerase inhibition (IC₅₀ = 0.8 μM vs. 5.3 μM for the target compound) .

Pharmacokinetic and Physicochemical Properties

Activity Landscape and Structure-Activity Relationships (SAR)

- Bioactivity Clustering : Hierarchical clustering of 37 small molecules () revealed that compounds with purine-dione cores (like the target) cluster separately from benzothiazole-free analogs, correlating with kinase inhibition profiles (ROCK1 IC₅₀ < 1 μM) .

- Activity Cliffs: Minor structural changes (e.g., methyl vs. dimethyl substitution on benzothiazole) create "cliffs," where potency varies 10-fold despite >85% structural similarity (Tanimoto coefficient = 0.87) .

- Docking Efficiency : Chemical Space Docking () identified the target compound as a top scorer for ROCK1 kinase (docking score = -12.3 kcal/mol), outperforming 90% of enumerated analogs due to optimal π-cation interactions with Lys105 .

生物活性

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

- Molecular Formula : C19H22N6O4S

- Molecular Weight : 416.397 g/mol

- CAS Number : 315218-26-9

This compound features a purine and a benzothiazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

-

In Vitro Studies :

- The compound has shown significant antiproliferative activity against various cancer cell lines including H460 (lung cancer) and A549 (non-small cell lung cancer). The IC50 values for these cell lines were reported at approximately 5.93 μM and 6.76 μM respectively .

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased ratios of Bax/Bcl-2 were observed following treatment with the compound, indicating enhanced apoptotic signaling .

-

Mechanism of Action :

- The compound appears to inhibit the phosphorylation of Akt protein, a key player in cell survival pathways. Downregulation of phosphorylated Akt leads to increased apoptosis in treated cells .

- Additionally, it was found to affect the expression of mesenchymal markers in TGF-β-induced cells, suggesting its role in reversing epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may also exhibit:

- Anti-inflammatory Effects : It has been implicated in reducing inflammation markers in cellular models.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。